Methyl 2-methyl-6-(methylthio)nicotinate

Description

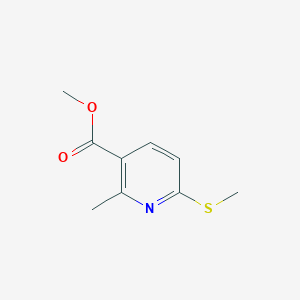

Methyl 2-methyl-6-(methylthio)nicotinate is a nicotinic acid derivative featuring a methyl group at position 2 and a methylthio (-SMe) group at position 6 on the pyridine ring. The methylthio substituent introduces unique electronic and steric properties, influencing reactivity and biological interactions.

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

methyl 2-methyl-6-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H11NO2S/c1-6-7(9(11)12-2)4-5-8(10-6)13-3/h4-5H,1-3H3 |

InChI Key |

QMJZNPMTXKBXKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)SC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-6-(methylthio)nicotinate typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out by mixing 6-methylnicotinic acid with an alcohol solvent, adjusting the pH to ≤1, and maintaining the reaction temperature between 80°C to 100°C. The reaction proceeds to form 6-methylnicotinic acid ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors to mix the reactants and maintain the required temperature and pH conditions. The reaction mixture is then subjected to purification processes to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-6-(methylthio)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Methyl 2-methyl-6-(methylthio)nicotinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-6-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects through the modulation of enzymatic activities and signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of nicotinate derivatives are heavily influenced by substituents at positions 2 and 4. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Nicotinate Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities |

|---|---|---|---|---|

| Methyl 2-methyl-6-(methylthio)nicotinate | 2-Me, 6-SMe | C9H11NO2S | ~197.25 | Potential HBV inhibition (inferred) |

| Methyl 6-methoxynicotinate | 6-OMe | C8H9NO3 | 167.16 | Intermediate in pharmaceutical synthesis |

| Methyl 2-amino-6-methoxynicotinate | 2-NH2, 6-OMe | C8H10N2O3 | 182.18 | High purity (95%), used in drug discovery |

| Ethyl 2-chloro-6-methoxynicotinate | 2-Cl, 6-OMe | C9H10ClNO3 | 215.63 | Halogenated analogue; enhanced stability |

| Methyl 2-chloro-6-(trifluoromethyl)nicotinate | 2-Cl, 6-CF3 | C8H5ClF3NO2 | 239.58 | Electron-deficient ring; slight solubility in CHCl3/MeOH |

Key Observations:

Electronic Effects: The methylthio group (-SMe) in this compound is a weak electron donor via inductive effects, contrasting with the stronger electron-donating methoxy group (-OMe) in Methyl 6-methoxynicotinate . Chloro (-Cl) and trifluoromethyl (-CF3) groups (e.g., in Methyl 2-chloro-6-(trifluoromethyl)nicotinate) are electron-withdrawing, reducing ring electron density and altering reactivity in electrophilic substitutions .

Biological Activity: Analogues with sulfur-containing groups (e.g., methylthio) show promise in antiviral applications. For instance, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (a related compound) demonstrated high inhibition of Hepatitis B Virus (HBV) replication at 10 µM . This suggests this compound may share similar antiviral mechanisms.

Biological Activity

Methyl 2-methyl-6-(methylthio)nicotinate is an organic compound belonging to the nicotinate family, characterized by a unique structure that includes a methyl group at the 2-position and a methylthio group at the 6-position of the nicotinate ring. This structural arrangement is significant as it contributes to its distinctive chemical properties and potential biological activities, particularly in antimicrobial and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 185.25 g/mol. The presence of both methyl and methylthio groups enhances its reactivity and interaction with biological systems, making it a compound of interest in medicinal chemistry.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity

- Studies have shown that this compound possesses antimicrobial properties, which may be attributed to its ability to disrupt microbial cell function through enzyme inhibition or membrane disruption. Its effectiveness against various bacterial strains suggests potential applications in treating infections.

2. Anti-inflammatory Properties

- The compound has been observed to modulate inflammatory responses, potentially by inhibiting key enzymes involved in inflammatory pathways. This action could make it beneficial for conditions characterized by excessive inflammation.

The proposed mechanisms for the biological activities of this compound include:

- Enzyme Inhibition : It is thought to inhibit enzymes related to inflammatory processes, thereby reducing inflammation and microbial proliferation.

- Signaling Pathway Modulation : The compound may interfere with cellular signaling pathways that are crucial in mediating inflammatory responses, leading to decreased levels of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, with potential for therapeutic applications in infection control. |

| Study B | Anti-inflammatory Effects | Showed significant reduction in TNF-α levels in stimulated macrophage cells, indicating strong anti-inflammatory properties. |

| Study C | Mechanistic Insights | Identified specific enzymatic targets that are inhibited by the compound, providing insights into its mode of action in inflammatory conditions. |

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the effects of this compound. Future studies should focus on:

- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.

- Structural Modifications : To explore how changes in the chemical structure affect biological activity.

- Clinical Trials : To evaluate efficacy and safety in human subjects for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.